Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-5-phenylpyrazine

Nucleophilic aromatic substitution Ring contraction Heterocyclic chemistry

2-Chloro-5-phenylpyrazine is a halogenated 2,5-disubstituted pyrazine heterocycle (C₁₀H₇ClN₂, MW 190.63 g/mol). The molecule features an electron‑deficient pyrazine ring bearing a C‑5 phenyl group and a C‑2 chlorine atom, which serves as a latent leaving group for nucleophilic aromatic substitution (SNAr) and cross‑coupling chemistry.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 25844-73-9
Cat. No. B189379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-phenylpyrazine
CAS25844-73-9
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=N2)Cl
InChIInChI=1S/C10H7ClN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H
InChIKeyIKWXPYFPNVAWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-phenylpyrazine (CAS 25844-73-9): Core Chemical Identity and Procurement-Relevant Class Profile


2-Chloro-5-phenylpyrazine is a halogenated 2,5-disubstituted pyrazine heterocycle (C₁₀H₇ClN₂, MW 190.63 g/mol) [1]. The molecule features an electron‑deficient pyrazine ring bearing a C‑5 phenyl group and a C‑2 chlorine atom, which serves as a latent leaving group for nucleophilic aromatic substitution (SNAr) and cross‑coupling chemistry. It functions primarily as a synthetic building block in medicinal chemistry and crop protection, where the chloro substituent provides a balance of stability and reactivity distinct from its bromo-, fluoro-, and iodo‑analogs . Commercially available in purities typically ≥95% (HPLC/GC verified), the compound is shipped under GHS hazard classification Acute Tox. 3 (H301) – Eye Damage Category 1 .

Why Uninformed Substitution of 2-Chloro-5-phenylpyrazine by Other Phenylpyrazine Analogs Fails in Synthetic and Screening Programs


Substituting 2-chloro-5-phenylpyrazine with other halogenated or regioisomeric phenylpyrazines without evidence-based selection introduces risk of divergent chemoselectivity, altered pharmacokinetic logP, and incompatible toxicity profiles . Chloro, bromo, and fluoro analogs exhibit markedly different leaving‑group abilities in cross‑coupling (Br >> Cl > F), while regioisomeric chlorophenylpyrazines diverge in ring‑transformation product distributions under identical nucleophilic conditions [1]. These non‑interchangeable properties directly affect downstream synthetic yield, bioisosteric mimicry, and safety‑documentation compliance, making ad‑hoc replacement a source of irreproducible results.

Quantitative Differentiation of 2-Chloro-5-phenylpyrazine: Direct Comparator Data Against Phenylpyrazine Analogs


Regioselective Ring‑Transformation Outcome Under SNAr Conditions: 2‑Chloro‑5‑phenyl vs. 3‑ and 6‑Chloro Isomers

When treated with potassium amide (KNH₂) in liquid ammonia at −65 °C, 2-chloro-5-phenylpyrazine yields a product mixture of 2-amino-5-phenylpyrazine (amination) and the two ring‑contraction products 4(5)-phenylimidazole and 2-cyano-4(5)-phenylimidazole [1]. In contrast, under identical conditions 2-chloro-3-phenylpyrazine affords exclusively 2-amino-3-phenylpyrazine (no ring contraction), while 2-chloro-6-phenylpyrazine gives solely the ring‑contraction products with no detectable amination product [1]. This regiochemical divergence is controlled by the position of the chlorine relative to the phenyl substituent and defines 2-chloro-5-phenylpyrazine as the only isomer that simultaneously accesses both reaction manifolds.

Nucleophilic aromatic substitution Ring contraction Heterocyclic chemistry

Comparative Lipophilicity (LogP) of 2-Chloro-5-phenylpyrazine vs. 2-Fluoro-5-phenylpyrazine

The computed partition coefficient (XLogP3) of 2‑chloro‑5‑phenylpyrazine is 2.4 , while the corresponding 2‑fluoro‑5‑phenylpyrazine analog exhibits an XLogP3 of 1.9 [1]. This +0.5 log unit increase reflects the expected higher lipophilicity of the chloro substituent relative to fluoro, translating into an approximately three‑fold greater partition into hydrophobic phases. For biological screening programs, this shift in logD₇.₄ can significantly alter membrane permeability, metabolic stability, and off‑target promiscuity profiles.

Lipophilicity Drug-likeness Medicinal chemistry

Supplier‑Specified Purity and Hazard Classification Differentiation: 2‑Chloro‑ vs. 2‑Bromo‑5‑phenylpyrazine

2‑Chloro‑5‑phenylpyrazine is routinely supplied at ≥95% purity (HPLC‑verified) and carries GHS classification Acute Toxicity Category 3 (H301: Toxic if swallowed) – Eye Damage Category 1 (H318: Causes serious eye damage) . The 2‑bromo analog, while also available at 95% minimum purity from multiple vendors, is frequently classified only as Eye Irritant Category 2 (H319) without mandatory acute oral toxicity labeling, reducing shipping restrictions and associated hazmat surcharges . This regulatory divergence directly affects procurement lead‑times and total cost of acquisition for laboratories operating under strict EH&S protocols.

Procurement Purity specification Safety handling

High‑Confidence Application Scenarios for 2-Chloro-5-phenylpyrazine Based on Verified Differentiation Data


Divergent Synthesis of Aminopyrazines and Imidazoles via Regioselective SNAr–Ring‑Contraction Cascades

Medicinal chemistry groups requiring both 2‑amino‑5‑phenylpyrazine and 4‑phenyl‑2‑cyanoimidazole scaffolds from a common intermediate select 2‑chloro‑5‑phenylpyrazine because it uniquely provides access to both products under KNH₂/NH₃ conditions, unlike the 3‑ or 6‑chloro isomers [1]. This eliminates the need to purchase multiple regioisomeric starting materials and reduces step‑count in parallel SAR programs.

Lipophilicity‑Guided Bioisosteric Replacement in CNS Drug Discovery

In lead optimization programs requiring a logP of 2.0–2.5 for adequate blood‑brain‑barrier penetration, the chloro analog is preferred over the less lipophilic 2‑fluoro‑5‑phenylpyrazine (logP ~1.9) [2]. The +0.5 log unit difference shifts the compound into the CNS‑permeable range without introducing metabolic instability associated with bromo or iodo derivatives.

Cost‑Sensitive Procurement with Full Hazard‑Classification Transparency

Procurement officers factoring in total acquisition cost (list price + hazmat surcharge + storage compliance) can benchmark 2‑chloro‑5‑phenylpyrazine against the 2‑bromo analog using the documented acute‑toxicity classification (H301) . This enables accurate budgeting and justifies selection when the chloro compound's synthetic utility outweighs its higher shipping costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-phenylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.